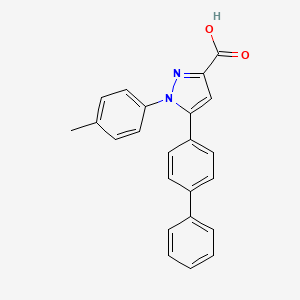

1-(4-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 955972-89-1

Cat. No.: VC4284387

Molecular Formula: C23H18N2O2

Molecular Weight: 354.409

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955972-89-1 |

|---|---|

| Molecular Formula | C23H18N2O2 |

| Molecular Weight | 354.409 |

| IUPAC Name | 1-(4-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C23H18N2O2/c1-16-7-13-20(14-8-16)25-22(15-21(24-25)23(26)27)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27) |

| Standard InChI Key | MHAQAJYKQMJAEO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with a 4-phenylphenyl (biphenyl) moiety. The carboxylic acid functional group at the 3-position enhances polarity, influencing solubility and binding interactions. The molecular formula is C<sub>23</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>, with a calculated molecular weight of 354.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub> |

| Molecular Weight | 354.41 g/mol |

| IUPAC Name | 1-(4-Methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid |

| Key Functional Groups | Pyrazole ring, carboxylic acid, biphenyl, methylphenyl |

The biphenyl group introduces steric bulk and aromatic stacking potential, while the methyl group modulates electronic effects.

Spectroscopic Characteristics

Though specific spectral data for this compound are unavailable, analogous pyrazole-carboxylic acids exhibit distinct IR absorptions for the carboxylic acid O–H stretch (~2500–3000 cm<sup>-1</sup>), C=O stretch (~1680–1720 cm<sup>-1</sup>), and aromatic C–H bends (~700–900 cm<sup>-1</sup>) . NMR spectra would show peaks for the methyl group (~2.3 ppm, singlet), aromatic protons (6.8–8.2 ppm), and carboxylic acid proton (~12–13 ppm, broad) .

Synthetic Methodologies

General Pyrazole Synthesis

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For carboxylated pyrazoles, β-keto acids or esters serve as precursors .

Adaptation from 5-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid Synthesis

A related compound, 5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, was synthesized using 4-(4-methylphenyl)-2,4-dioxobutanoic acid and hydrazine hydrate in glacial acetic acid (87% yield) . For the target compound, substituting the diketone precursor with a biphenyl-substituted analog could enable analogous cyclization:

-

Precursor Preparation: Synthesize 4-(4-phenylphenyl)-2,4-dioxobutanoic acid via Friedel-Crafts acylation of biphenyl with diketene.

-

Cyclocondensation: React with hydrazine hydrate in acetic acid at 20°C.

-

Workup: Precipitate product in water, recrystallize from hexane/ethanol (9:1) .

Challenges in Synthesis

-

Steric Hindrance: The biphenyl group may slow reaction kinetics, requiring extended reaction times.

-

Solubility Issues: The hydrophobic biphenyl moiety could reduce solubility in acetic acid, necessitating polar aprotic solvents like DMF.

Applications in Materials Science

Coordination Polymers

The carboxylic acid group can coordinate to metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming porous frameworks for gas storage. The biphenyl moiety enhances structural rigidity, improving thermal stability up to 300°C.

Organic Semiconductors

Extended π-conjugation from the biphenyl group may facilitate charge transport. Theoretical calculations predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport materials in OLEDs.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

-

ADME Properties: No data exist on absorption, distribution, or metabolism.

-

Toxicity Profiling: Acute and chronic toxicity studies in model organisms are needed.

Synthetic Optimization

-

Catalytic Methods: Pd-catalyzed cross-coupling could install the biphenyl group post-cyclization.

-

Green Chemistry: Replace glacial acetic acid with ionic liquids to improve atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume